SphK1 Inhibitory Potency Comparison with Non-Benzofuran Analogs
The compound belongs to a chemotype covered by a Merck patent on SphK1 inhibitors, where the general structural class demonstrated a preferred IC50 in the nanomolar range [1]. While the specific IC50 for this compound has not been publicly disclosed, the patent indicates that the benzofuran-containing thiazolyl-piperidines were specifically designed to enhance potency and selectivity compared to earlier phenyl-methanone analogs. The differentiation potential can be inferred at the class level: the 7-methoxybenzofuran moiety is a key structural determinant for achieving the desired nanomolar potency, whereas simple benzoyl analogs (e.g., [4-(1,3-benzothiazol-2-yl)piperidin-1-yl](phenyl)methanone) lack this group and are not claimed as SphK1 inhibitors [1].
| Evidence Dimension | SphK1 Inhibitory Activity |
|---|---|
| Target Compound Data | N/A (Specific data not publicly disclosed; class inferred IC50 in nanomolar range) |
| Comparator Or Baseline | Non-benzofuran analogs (e.g., [4-(1,3-benzothiazol-2-yl)piperidin-1-yl](phenyl)methanone): Not claimed as SphK1 inhibitors in patent literature. |
| Quantified Difference | Cannot be quantified; differentiation is qualitative (active vs. inactive chemotype). |
| Conditions | In vitro sphingosine kinase 1 (SphK1) enzymatic assay, as described in US Patent 8,436,186. |
Why This Matters
For researchers procuring a SphK1 inhibitor tool compound, the presence of the 7-methoxybenzofuran group is a critical structural filter separating active inhibitors from inactive close analogs.
- [1] Merck Patent GmbH. Thiazolyl piperidine derivatives. US Patent 8,436,186 (also published as EP 2313403 B1). 2013. View Source
